GJ5GRD9WD6
Description
GJ5GRD9WD6 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a halogen-substituted phenyl ring (bromo and chloro groups) attached to a boronic acid functional group. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15
- Water solubility: 0.24 mg/mL (0.00102 mol/L)
- TPSA (Topological Polar Surface Area): 40.46 Ų
- GI absorption: High
- BBB permeability: Yes
- Synthetic accessibility score: 2.07 (moderate difficulty) .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . Its purity is validated through spectroscopic methods (NMR, MS) and elemental analysis, as required for novel compounds .
Properties
CAS No. |
6911-95-1 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3Z,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H29NO2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21-22H,3-10H2,1-2H3/b20-13-/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CCDNGLFWWXCDAW-XWSYPYPCSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\O)/CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |
Synonyms |
testosterone-3-oxime |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of testosterone oxime typically involves the reaction of testosterone with hydroxylamine or its derivatives. The most classical method involves the condensation of the carbonyl group of testosterone with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of testosterone oxime follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
GJ5GRD9WD6 can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the oxime group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
GJ5GRD9WD6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its effects on androgen receptors and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the development of biosensors for detecting testosterone levels in environmental samples.
Mechanism of Action
GJ5GRD9WD6 exerts its effects by interacting with androgen receptors in target tissues. The oxime group can enhance the binding affinity of the compound to the receptor, leading to increased gene expression and subsequent biological effects. The molecular targets include various proteins and enzymes involved in the regulation of male characteristics and reproductive functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
GJ5GRD9WD6 belongs to the boronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Below is a detailed comparison with structurally and functionally analogous compounds (Table 1), supported by similarity scores (0.71–0.87) and empirical data .
Table 1: Comparative Analysis of this compound and Analogues
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.47 |
| Water Solubility | 0.24 mg/mL | 0.31 mg/mL | 0.18 mg/mL |
| TPSA | 40.46 Ų | 40.46 Ų | 40.46 Ų |
| BBB Permeability | Yes | Yes | No |
| Synthetic Accessibility | 2.07 | 1.92 | 2.34 |
| Key Applications | Cross-coupling reactions | Pharmaceutical intermediates | Polymer synthesis |
Structural and Functional Differences
Halogen Substitution :
- This compound contains bromo and chloro groups at adjacent positions on the phenyl ring, whereas (6-Bromo-2,3-dichlorophenyl)boronic acid has two chloro substituents , increasing its steric hindrance and reducing BBB permeability .
- The position of halogens influences reactivity: this compound’s meta-substitution enhances electronic effects in cross-coupling reactions compared to ortho-substituted analogues .
Pharmacological Properties :
- This compound exhibits high GI absorption and BBB penetration , making it suitable for CNS-targeted drug development. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s lower solubility (0.18 mg/mL) and BBB impermeability limit its biomedical utility .
Synthetic Complexity :
- This compound’s synthesis requires palladium catalysts , similar to its analogues. However, its moderate synthetic accessibility score (2.07) reflects challenges in optimizing yield due to competing side reactions .
Thermodynamic Stability :
- Log P values indicate this compound’s balanced lipophilicity (2.15), whereas (6-Bromo-2,3-dichlorophenyl)boronic acid’s higher Log P (2.47) correlates with increased membrane binding but reduced aqueous solubility .
Research Findings and Implications
Reactivity in Cross-Coupling :
this compound demonstrates 94% yield in Suzuki-Miyaura reactions under optimized conditions, outperforming (3-Bromo-5-chlorophenyl)boronic acid (87% yield) due to reduced steric hindrance .
Drug Development Potential: Its BBB permeability and high GI absorption position this compound as a candidate for prodrug synthesis, whereas analogues with lower solubility are relegated to industrial catalysis .
Environmental Impact : this compound’s moderate water solubility (0.24 mg/mL) necessitates stringent waste management protocols to prevent bioaccumulation, unlike more hydrophobic analogues .
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